Uralstilbene
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Overview
Description
Uralstilbene is a prenylated dihydrostilbene compound isolated from the leaves of Glycyrrhiza uralensis, commonly known as licorice. This compound is part of the stilbene family, which are polyphenolic compounds known for their diverse biological activities. Stilbenes are produced by plants as a defense mechanism against stress conditions such as pathogen attacks, UV exposure, and physical damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stilbenes, including uralstilbene, typically involves several classical methods:
Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form a stilbene.
Siegrist method: This involves the reaction of benzyl halides with sodium in liquid ammonia.
Wittig-Horner reaction: This method uses phosphonium ylides to react with aldehydes or ketones to form alkenes.
Heck reaction: This palladium-catalyzed coupling reaction involves the reaction of aryl halides with alkenes.
Negishi-Stille reactions: These involve the coupling of organozinc or organotin compounds with aryl halides.
Industrial Production Methods: Industrial production of stilbenes often involves scalable processes such as the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde, followed by deprotection to yield the desired stilbene .
Chemical Reactions Analysis
Types of Reactions: Uralstilbene, like other stilbenes, undergoes various chemical reactions:
Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of stilbenes can lead to the formation of dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of stilbenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: Uralstilbene and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: this compound shows promise in the treatment of various diseases due to its bioactive properties.
Industry: Stilbenes, including this compound, are used in the manufacture of dyes, optical brighteners, and other industrial materials
Mechanism of Action
The mechanism of action of uralstilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals through hydrogen-atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It modulates inflammatory pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of inflammatory factors
Comparison with Similar Compounds
Uralstilbene is unique among stilbenes due to its prenylated structure. Similar compounds include:
Resveratrol: Known for its antioxidant and cardioprotective properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Piceatannol: An analog of resveratrol with potent anti-inflammatory properties
Properties
CAS No. |
677709-69-2 |
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Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[2-[5-hydroxy-3-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H30O4/c1-16(2)5-9-21-19(8-6-18-7-10-22(26)23(27)13-18)14-20(25)15-24(21)28-12-11-17(3)4/h5,7,10-11,13-15,25-27H,6,8-9,12H2,1-4H3 |
InChI Key |
BNTYXDBRBRYHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1OCC=C(C)C)O)CCC2=CC(=C(C=C2)O)O)C |
Origin of Product |
United States |
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